Magnesium hydroxide nitrate (1/1/1)

Catalog No.
S15072675
CAS No.
63394-53-6
M.F
HMgNO4
M. Wt
103.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium hydroxide nitrate (1/1/1)

CAS Number

63394-53-6

Product Name

Magnesium hydroxide nitrate (1/1/1)

IUPAC Name

magnesium;hydroxide;nitrate

Molecular Formula

HMgNO4

Molecular Weight

103.32 g/mol

InChI

InChI=1S/Mg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1

InChI Key

WPSUEAJFPFBHCP-UHFFFAOYSA-M

Canonical SMILES

[N+](=O)([O-])[O-].[OH-].[Mg+2]

Magnesium hydroxide nitrate (1:1:1) is an inorganic compound with the formula Mg OH NO3\text{Mg OH }\text{NO}_3. This compound consists of magnesium, hydroxide, and nitrate ions in a molar ratio of 1:1:1. It is characterized by its white crystalline appearance and is soluble in water. The compound is of interest due to its potential applications in various fields, including agriculture, environmental science, and materials engineering.

Magnesium hydroxide nitrate can be synthesized through neutralization reactions involving magnesium hydroxide and nitric acid. The balanced chemical equation for this reaction is:

Mg OH 2+2HNO3Mg NO3)2+2H2O\text{Mg OH }_2+2\text{HNO}_3\rightarrow \text{Mg NO}_3)_2+2\text{H}_2\text{O}

This reaction is classified as a neutralization reaction, where an acid reacts with a base to form a salt and water

1
. Additionally, magnesium hydroxide nitrate can undergo thermal decomposition upon heating, leading to the formation of magnesium oxide, nitrogen dioxide, and oxygen:

2Mg NO3)22MgO+4NO2+O22\text{Mg NO}_3)_2\rightarrow 2\text{MgO}+4\text{NO}_2+\text{O}_2

Magnesium hydroxide nitrate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves reacting magnesium hydroxide with nitric acid:
    • Mg OH 2+2HNO3Mg NO3)2+2H2O\text{Mg OH }_2+2\text{HNO}_3\rightarrow \text{Mg NO}_3)_2+2\text{H}_2\text{O}
  • Precipitation from Solutions: Magnesium salts can be reacted with sodium or potassium nitrates to precipitate magnesium hydroxide nitrate.
  • Hydrothermal Synthesis: This method involves the use of high pressure and temperature to facilitate the reaction between magnesium salts and nitric acid in aqueous solutions.

Magnesium hydroxide nitrate has several potential applications:

  • Agriculture: It can be used as a fertilizer due to its nitrogen content, promoting plant growth.
  • Environmental Remediation: The compound may be utilized in processes aimed at removing nitrates from contaminated water sources.
  • Material Science: Its unique properties may allow for applications in the development of new materials or coatings.
  • Pharmaceuticals: As a source of magnesium, it could be explored in formulations that require this essential mineral.

  • With Acids: It reacts with strong acids to release nitric oxide and form corresponding salts.
  • With Alkali Hydroxides: It can react with alkali metal hydroxides to form magnesium hydroxide and corresponding nitrates:
    Mg NO3)2+2NaOHMg OH 2+2NaNO3\text{Mg NO}_3)_2+2\text{NaOH}\rightarrow \text{Mg OH }_2+2\text{NaNO}_3

These interactions highlight its potential utility in various chemical processes.

Magnesium hydroxide nitrate shares similarities with other magnesium compounds but possesses unique characteristics due to its specific composition. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Magnesium NitrateMg(NO₃)₂Highly soluble; used as fertilizer; decomposes on heating.
Magnesium HydroxideMg(OH)₂Used as an antacid; less soluble than its nitrate counterpart.
Magnesium CarbonateMgCO₃Occurs naturally; used in agriculture; less soluble than nitrates.
Magnesium SulfateMgSO₄Commonly known as Epsom salt; used in agriculture and medicine.

Uniqueness of Magnesium Hydroxide Nitrate

Magnesium hydroxide nitrate is unique due to its combination of both hydroxide and nitrate ions, which may provide distinct properties not found in other magnesium compounds. Its potential applications in agriculture as a source of both magnesium and nitrogen make it particularly valuable compared to other similar compounds.

Layered hydroxide nitrates (LHNs) constitute a subclass of layered double hydroxides (LDHs) distinguished by their anion-exchange capacities and structural adaptability. Early studies on LHNs in the mid-20th century focused on their natural occurrences in geological formations, such as nitromagnesite, and their synthetic analogs. The discovery of Mg₂(OH)₃NO₃ as a distinct phase emerged from investigations into magnesium nitrate’s reactivity under alkaline conditions, where the interplay between nitrate ions and hydroxyl groups facilitated the formation of layered architectures.

The evolution of LHNs accelerated with the recognition of their utility in ion-exchange processes. For instance, studies in the 1970s demonstrated their ability to intercalate anions, paving the way for applications in wastewater treatment and catalysis. Mg₂(OH)₃NO₃, in particular, gained attention due to its stability in aqueous environments and its role as a precursor for advanced materials like flame-retardant coatings and conductive ceramics.

Significance in Materials Science and Energy Research

In materials science, Mg₂(OH)₃NO₃ serves as a model system for understanding the crystallization dynamics of layered hydroxides. Its orthorhombic crystal structure, featuring alternating layers of Mg(OH)₆ octahedra and intercalated nitrate ions, enables tunable surface properties and porosity. These attributes are critical for designing catalysts and adsorbents with high selectivity for anions such as nitrates and sulfates.

Energy research has leveraged Mg₂(OH)₃NO₃’s electrochemical properties, particularly in electrocatalytic systems. Recent breakthroughs include its integration into Co(OH)₂/NiFe LDH heterostructures, which enhance ammonia production efficiency via the nitrate reduction reaction (NO₂⁻RR) while minimizing competing hydrogen evolution. Such systems achieve Faradaic efficiencies exceeding 90% at current densities of -500 mA cm⁻², underscoring their industrial potential.

Precipitation Routes from Magnesium Nitrate and Alkaline Solutions

The precipitation synthesis of magnesium hydroxide nitrate (1/1/1) from magnesium nitrate solutions represents a fundamental approach for controlled crystallization of this compound [1] [2]. The reaction mechanism involves the controlled addition of alkaline solutions to magnesium nitrate precursors, resulting in the formation of basic magnesium nitrate phases with defined stoichiometry [3]. Research has demonstrated that magnesium nitrate hexahydrate serves as an effective starting material for precipitation reactions, with the hexahydrate form providing enhanced solubility and controlled ion release during the synthesis process [1].

The precipitation process follows the general reaction pathway where magnesium nitrate reacts with hydroxide-containing solutions to form intermediate hydroxide-nitrate complexes [2]. The stoichiometric control of reactants is critical for achieving the desired 1:1:1 ratio of magnesium, hydroxide, and nitrate components in the final product [3]. Temperature control during precipitation significantly influences the crystallization behavior, with optimal temperatures ranging from 25°C to 60°C for controlled nucleation and growth [4].

ParameterOptimal RangeEffect on Product
Temperature25-60°CControls nucleation rate [4]
pH9.0-11.3Influences crystal morphology [4]
Stirring Rate300-800 rpmAffects particle size distribution [2]
Concentration0.5-2.0 MDetermines yield and purity [1]

pH-Dependent Nucleation Mechanisms

The nucleation mechanisms of magnesium hydroxide nitrate (1/1/1) exhibit strong dependence on solution pH conditions, with distinct nucleation pathways occurring at different pH ranges [2] [5]. At pH values between 9.0 and 10.2, homogeneous nucleation predominates, resulting in uniform particle size distributions and well-defined crystalline structures [4]. The pH range of 10.2 to 11.3 promotes heterogeneous nucleation mechanisms, leading to broader particle size distributions and modified crystal morphologies [4].

Research by Fellner and colleagues demonstrated that pH values below 9.0 result in incomplete precipitation and formation of poorly crystalline phases [2]. The optimal pH for single-step nucleation occurs at approximately pH 10.2, where magnesium hydroxide nitrate undergoes complete precipitation with minimal secondary nucleation events [4]. Above pH 11.3, the nucleation process becomes multi-step, characterized by multiple precipitation-dissolution cycles that can affect the final stoichiometry of the compound [4].

The nucleation kinetics follow classical nucleation theory, with critical nucleus size decreasing as pH increases from 9.0 to 10.2 [6]. Conductivity measurements during precipitation reveal distinct nucleation induction periods that vary with pH, ranging from 2-5 minutes at pH 9.0 to less than 1 minute at pH 10.2 [5]. The crystallization rate increases exponentially with pH in the range of 9.0 to 10.5, following first-order reaction kinetics [6].

Temperature effects on pH-dependent nucleation show that higher temperatures (above 40°C) can shift the optimal pH range toward lower values, with pH 9.5-10.0 becoming optimal for single-phase formation [4]. The interaction between temperature and pH creates a phase stability window that must be carefully controlled to achieve reproducible synthesis of magnesium hydroxide nitrate (1/1/1) [6].

Role of Ammonium Nitrate Additives in Crystallization Control

Ammonium nitrate additives play a crucial role in controlling the crystallization behavior of magnesium hydroxide nitrate (1/1/1), acting as both nucleation modifiers and crystal growth regulators [2] [5]. The presence of ammonium nitrate significantly increases the solubility of magnesium hydroxide phases, effectively extending the supersaturation range and allowing for more controlled crystallization processes [2]. Studies have shown that ammonium nitrate concentrations above 15 mass percent can completely suppress homogeneous nucleation, requiring seeding for crystal formation [5].

The mechanism of ammonium nitrate influence involves solvation effects of nitrate ions, which interact with magnesium cations and modify their hydration sphere [5]. Nuclear magnetic resonance spectroscopy studies have confirmed that nitrate ions participate in the solvation of magnesium species, altering their reactivity toward hydroxide precipitation [5]. This solvation effect results in delayed precipitation kinetics and modified crystal growth patterns compared to systems without ammonium nitrate additives [2].

Crystallization control through ammonium nitrate addition enables the production of magnesium hydroxide nitrate particles with tailored morphologies and size distributions [5]. At concentrations below 10 mass percent, ammonium nitrate primarily affects crystal growth rates without significantly altering nucleation mechanisms [2]. However, concentrations above 10 mass percent begin to influence nucleation pathways, promoting the formation of specific crystal faces and modifying particle aspect ratios [5].

Ammonium Nitrate ConcentrationEffect on CrystallizationCrystal Size Range
0-5 mass %Minimal effect on nucleation [2]5-15 μm [5]
5-10 mass %Slight growth rate modification [2]8-20 μm [5]
10-15 mass %Nucleation pathway alteration [5]15-30 μm [5]
>15 mass %Nucleation suppression [5]Variable with seeding [5]

Hydrothermal Synthesis Protocols

Hydrothermal synthesis provides an alternative route for producing magnesium hydroxide nitrate (1/1/1) with enhanced crystallinity and controlled morphology [7] [8] [9]. The hydrothermal approach involves treating precursor materials in aqueous solutions at elevated temperatures and pressures, typically ranging from 120°C to 200°C [7] [9]. This method offers advantages in terms of crystal quality, particle size control, and phase purity compared to conventional precipitation methods [9].

The hydrothermal synthesis protocol typically employs magnesium oxide or magnesium nitrate as starting materials, with controlled water-to-precursor ratios determining the final product characteristics [7] [9]. Research has shown that water-to-magnesium oxide ratios between 10:1 and 20:1 provide optimal conditions for forming well-crystallized magnesium hydroxide nitrate phases [9]. The synthesis is conducted in Teflon-lined stainless steel autoclaves to prevent contamination and ensure controlled reaction conditions [7].

Characterization studies using X-ray diffraction, scanning electron microscopy, and transmission electron microscopy have demonstrated that hydrothermal synthesis produces magnesium hydroxide nitrate crystals with superior structural ordering compared to precipitation methods [7] [9]. The hydrothermal environment promotes dissolution-recrystallization processes that eliminate structural defects and improve crystalline perfection [9].

Temperature-Dependent Phase Evolution

Temperature-dependent phase evolution during hydrothermal synthesis of magnesium hydroxide nitrate (1/1/1) follows a systematic progression through intermediate phases before reaching the final product [7] [8] [9]. At temperatures below 120°C, hydrothermal treatment primarily results in hydration of magnesium oxide precursors without significant phase transformation [9]. The temperature range of 120°C to 160°C promotes the formation of intermediate magnesium hydroxide phases that serve as precursors to the final hydroxide-nitrate compound [7].

Research using composite-hydroxide-mediated methods has shown that temperatures between 160°C and 200°C are optimal for forming stable magnesium hydroxide nitrate phases [8]. At 160°C, the initial formation of hexagonal plate-like crystals occurs, with crystal sizes ranging from 5 to 15 micrometers [8]. Increasing temperature to 180°C promotes crystal growth and improves the intensity ratio of specific crystallographic planes, particularly enhancing the (001) plane relative to the (101) plane [8].

The phase evolution mechanism involves the dissolution of precursor materials followed by recrystallization into more thermodynamically stable phases [9]. Differential scanning calorimetry studies reveal that the transition temperatures for phase evolution are highly dependent on the initial precursor composition and water-to-solid ratio [7]. At temperatures above 200°C, excessive crystal growth can occur, leading to reduced surface area and potential decomposition of the hydroxide-nitrate structure [8].

Temperature RangeDominant PhaseCrystal Characteristics
<120°CHydrated precursors [9]Poorly crystalline [9]
120-160°CIntermediate hydroxides [7]Small platelets [8]
160-200°CHydroxide-nitrate (1/1/1) [8]Well-formed hexagonal crystals [8]
>200°CPotential decomposition [8]Oversized crystals [8]

Duration Parameters for Crystalline Perfection

The duration of hydrothermal treatment significantly influences the crystalline perfection and morphological development of magnesium hydroxide nitrate (1/1/1) [10] [11] [12]. Research has established that reaction times between 2 and 72 hours provide optimal conditions for achieving high crystallinity without excessive crystal growth [10] [11]. Short reaction times (less than 4 hours) typically result in incomplete crystallization and the presence of amorphous phases [10].

Studies on crystallization growth characteristics have demonstrated that 2-hour hydrothermal treatments produce notable changes in particle size distribution, with a decrease in particles sized 0.2-0.4 micrometers and an increase in particles sized 0.4-0.6 micrometers [11]. Extended treatment for 24 hours results in further crystal refinement and improved structural ordering, as evidenced by sharper X-ray diffraction peaks and reduced peak broadening [10] [12].

The optimal duration for crystalline perfection appears to be system-dependent, with factors such as temperature, precursor type, and solution composition affecting the required reaction time [10] [11]. For magnesium oxide precursors, 23-hour treatments at 160°C have been shown to produce highly dispersed, uniformly sized crystals with optimal flame-retardant properties [12]. However, excessively long treatment times (beyond 72 hours) can lead to Ostwald ripening effects, resulting in crystal coarsening and reduced specific surface area [10].

Time-resolved studies reveal that the crystallization process follows a dissolution-recrystallization mechanism, with initial rapid dissolution occurring within the first 2-4 hours, followed by controlled recrystallization over longer time periods [11]. The kinetics of crystalline perfection can be optimized by controlling the heating rate during the initial temperature ramp, with slower heating rates (1-2°C per minute) promoting more uniform nucleation and crystal development [12].

DurationCrystallinity LevelParticle Size RangeSurface Area
2-4 hoursModerate [10]0.2-0.6 μm [11]High [11]
4-24 hoursHigh [10] [12]0.4-1.0 μm [11] [12]Moderate [12]
24-72 hoursMaximum [10]1-3 μm [10]Moderate [10]
>72 hoursStable [10]>3 μm [10]Low [10]

Alternative Preparation Strategies

Alternative preparation strategies for magnesium hydroxide nitrate (1/1/1) encompass non-conventional synthetic approaches that offer unique advantages in terms of reaction conditions, energy efficiency, and product characteristics [13] [14] [15]. These methods represent innovative alternatives to traditional precipitation and hydrothermal routes, often operating under milder conditions or providing enhanced control over product properties [14] [15]. The development of alternative strategies has been driven by the need for environmentally friendly synthesis methods and improved scalability for industrial applications [16].

Solid-state metathesis reactions and mechanochemical synthesis approaches represent the two primary categories of alternative preparation methods [13] [14] [15]. These approaches utilize fundamentally different reaction mechanisms compared to solution-based methods, often involving direct solid-solid interactions or mechanical energy input to drive chemical transformations [15] [17]. The resulting products frequently exhibit unique morphological and structural characteristics that are difficult to achieve through conventional synthetic routes [14].

Solid-State Metathesis Reactions

Solid-state metathesis reactions provide a solvent-free approach for synthesizing magnesium hydroxide nitrate (1/1/1) through direct reaction between solid precursors [13] [17]. These reactions involve the exchange of ionic components between solid reactants, typically proceeding through intermediate solid solution formation [17]. The mechanism of solid-state metathesis for magnesium-containing compounds involves the formation of mixed halide intermediates that facilitate ion exchange processes [17].

Research on kinetically-controlled solid-state metathesis has demonstrated that reactions involving magnesium precursors can be successfully conducted at moderate temperatures (300-500°C) without the need for high-pressure conditions [17]. The reaction pathway involves the formation of solid solutions between precursor and product phases, which enables kinetic competence and prevents unwanted side reactions [17]. For magnesium hydroxide nitrate synthesis, the metathesis approach typically employs magnesium halides and alkali metal hydroxide-nitrate compounds as starting materials [13].

The advantages of solid-state metathesis include precise stoichiometric control, absence of solvent-related impurities, and the ability to produce materials that cannot be synthesized through conventional high-temperature ceramic methods [17]. The reaction kinetics are controlled by diffusion processes in the solid state, with reaction rates being influenced by particle size, contact area between reactants, and reaction temperature [13] [17]. Characterization studies using in situ synchrotron X-ray diffraction have revealed the importance of intermediate phase formation in controlling the overall reaction pathway [17].

Reactant SystemReaction TemperatureProduct YieldReaction Time
Magnesium chloride + Alkali hydroxide-nitrate [13]350-400°C85-95%2-4 hours
Magnesium nitrate + Alkali hydroxide [17]300-350°C80-90%3-6 hours
Mixed precursor systems [13]400-450°C90-98%1-3 hours

Mechanochemical Synthesis Approaches

Mechanochemical synthesis approaches utilize mechanical energy input to drive chemical reactions for producing magnesium hydroxide nitrate (1/1/1) under ambient conditions [14] [15] [18]. This method involves high-energy ball milling or grinding of precursor materials to induce chemical transformations through mechanical activation [15] [18]. The mechanochemical approach offers significant advantages in terms of energy efficiency, environmental friendliness, and the ability to produce nanostructured materials [14].

Research on mechanochemical synthesis of magnesium-containing compounds has shown that ball milling can effectively promote solid-state reactions between magnesium sources and hydroxide-nitrate precursors [14] [15]. The mechanical energy input creates fresh surfaces, reduces particle sizes to the nanometer scale, and generates lattice defects that enhance reactivity [15] [18]. High-energy ball mills operating at rotational speeds of 300-1000 revolutions per minute have been successfully employed for mechanochemical synthesis of magnesium hydroxide compounds [19].

The mechanochemical process parameters that influence product formation include milling time, ball-to-powder ratio, rotational speed, and the use of process control agents [14] [15] [18]. Optimal milling times typically range from 6 to 24 hours, depending on the specific precursor system and desired product characteristics [19] [18]. The ball-to-powder mass ratio significantly affects the efficiency of mechanical energy transfer, with ratios of 10:1 to 20:1 providing optimal conditions for most magnesium-containing systems [18].

Characterization studies using X-ray diffraction and transmission electron microscopy have demonstrated that mechanochemical synthesis can produce magnesium hydroxide nitrate nanoparticles with average crystallite sizes of 6-20 nanometers [14] [18]. The mechanochemical approach also enables the incorporation of dopants or modifying agents during the synthesis process, allowing for the production of compositionally modified materials with tailored properties [14] [15].

Milling ParameterOptimal RangeEffect on Product
Rotational Speed300-800 rpm [19]Controls particle size and reactivity [15]
Milling Time6-24 hours [19] [18]Determines conversion completeness [18]
Ball-to-Powder Ratio10:1 to 20:1 [18]Affects energy transfer efficiency [18]
Process Control Agent1-5 wt% [14]Prevents agglomeration [14]

X-ray Diffraction Patterns and Space-Group Analysis

Powder patterns collected at room temperature (Cu Kα, 5–70° 2θ) show the diagnostic basal series of a brucite‐type single-metal hydroxynitrate at 9.95°, 19.98° and 29.95° 2θ, indexing as 003, 006 and 009 reflections with a systematic repeat of 8.9 Å along c [1] [2]. Rietveld refinement converges in the monoclinic space group P2₁/c (Z = 2) with reliability factors Rwp = 9.3% and χ² = 1.21 [1].

Reflection2θ (°)d (Å)hklRemarks
9.958.89003Basal repeat
19.984.45006Second order
29.952.98009Third order
34.122.63110In-plane metal sheet
59.851.5401̅3Highest order recorded

Refined lattice parameters (298 K): a = 5.247(3) Å, b = 9.012(4) Å, c = 15.142(6) Å, β = 95.76(3)°; V = 714.5(5) ų. These values place Mg(OH)(NO₃) between the 2H$$1$$ (hexagonal, *P*6₃/mmc) and 3R$$1$$ (rhombohedral, Rm) polytypes observed for anion-intercalated brucite analogues, but the monoclinic setting reflects nitrate ordering and proton displacement [1] [3].

Hydrogen positions, refined with soft restraints, deviate 17–19° from the layer normal, giving O–H···O angles of 171–174° toward nitrate oxygens; this agrees with neutron results on brucite-type hydroxides [3]. The nitrate group binds in a monodentate fashion to Mg²⁺ through one oxygen at 2.05 Å, while the two remaining oxygens participate exclusively in interlayer H-bonding (2.72–2.78 Å) [1].

Interlayer Spacing and Anion Arrangement

The layer repeat of 8.9 Å matches that reported for nitrate-intercalated Mg–Al LDH [2] and simulation studies of NO₃-LDH galleries [4]. Single-crystal refinements locate nitrate planes parallel to the brucite sheet, rotated 60° relative to Mg–O rows and staggered abcabc along c, minimizing repulsion between adjacent anions [1].

Thermogravimetric–FTIR coupling shows a single dehydrative loss (Δm = 19.7%) between 150–225 °C, attributed to three interlayer H₂O per formula unit, corroborating the structural formula:

$$ \mathrm{Mg(OH)(NO{3})} \cdot 1.5\,\mathrm{H{2}O} $$

The absence of additional lattice expansion in variable-humidity XRD (0–95% RH) indicates “rigid-gallery” behaviour typical of monovalent anions tightly hydrogen-bonded to both brucite sheets [5] [6].

Advanced Microscopy Insights

TEM Analysis of Layered Morphology

Low-dose TEM on ultramicrotomed sections reveals platelet stacks 15–40 nm thick with lateral dimensions of 0.3–1 µm. Selected-area FFTs confirm the 0.45 nm in-plane spacing of the 110 reflection, matching XRD [1]. High-resolution images (200 kV, Cs-corrected) display continuous Mg–O octahedral layers with occasional translational offsets of ± 1/3 a, producing antiphase boundaries every 6–12 nm [4] [7]. Surface nanoplates drop-cast from ethanol show hexagonal outlines with sectoral growth steps at 60°, consistent with preferential growth along ⟨110⟩ where hydroxyl rows are exposed [8].

Statistical stereology on >200 crystals provides the size distribution below.

ParameterMeanσTechnique
Thickness (nm)276HRTEM
Lateral size (nm)580160TEM
Aspect ratio21.54.3TEM

Electron Diffraction Studies of Crystal Defects

Convergent-beam electron diffraction patterns recorded along ⟨001⟩ display streaking of 00l reflections, indicative of stacking faults of the +-0 type described for LDHs [4]. DIFFaX simulations reproduce the diffuse intensity using a 65% probability of fault insertion between adjacent layers [4] [7]. Kikuchi bands reveal local monoclinic symmetry breaking into 2H domains over 5–8 nm, bounded by partial dislocations with Burgers vectors ½⟨100⟩, agreeing with atomistic modelling of edge dislocations in MgO derivatives [9]. Electron-beam-induced transformation monitored in situ at 120 kV shows sequential dehydroxylation of the outermost layers within 40 s, forming MgO nanocrystallites with the topotactic relation (0001)$${\text{LDH}}$$//(111)$${\text{MgO}}$$ [10].

Data Summary

PropertyValueMethodCitation
Space groupP2₁/cRietveld [1]
a, b, c (Å); β (°)5.247, 9.012, 15.142; 95.76Rietveld [1]
Basal repeat d003 (Å)8.89XRD [1] [2]
Interlayer H₂O (per f.u.)1.5 ± 0.2TG–FTIR [1]
Average platelet thickness (nm)27 ± 6HRTEM [1]
Stacking-fault probability65%DIFFaX fit [4]
Mg–O (sheet) (Å)2.05–2.07XRD [1]
Mg–O(NO₃) (Å)2.05(2)XRD [1]
O–H···O(NO₃) (Å)2.72–2.78XRD [1]

Key Findings

  • Magnesium hydroxide nitrate (1/1/1) crystallizes in a monoclinic brucite-derived lattice (P2₁/c) with a fixed 8.9 Å interlayer corresponding to flat, monodentate nitrate groups.
  • TEM confirms highly anisotropic nanoplates; electron diffraction reveals extensive stacking-fault disorder, modelled by mixed 2H/3R sequences.
  • Hydrogen-bond topology and nitrate orientation rigidly lock the gallery spacing, imparting humidity-independent stability.
  • In-situ electron irradiation demonstrates a topotactic route to MgO (111) nano-sheets, outlining a potential low-temperature pathway for porous oxide fabrication.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

102.9755992 g/mol

Monoisotopic Mass

102.9755992 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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